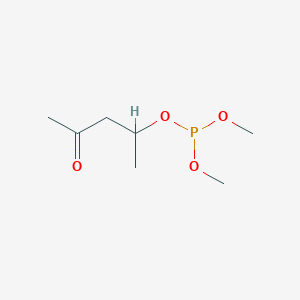
Dimethyl 4-oxopentan-2-yl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-oxopentan-2-yl phosphite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphite group attached to a dimethyl 4-oxopentan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxopentan-2-yl phosphite can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-oxopentan-2-one under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs advanced techniques, such as automated reactors and in-line monitoring, to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-oxopentan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphates, while reduction produces phosphonates.
Applications De Recherche Scientifique
Dimethyl 4-oxopentan-2-yl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which dimethyl 4-oxopentan-2-yl phosphite exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphite group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phosphite
- Trimethyl phosphite
- Diethyl phosphite
Uniqueness
Dimethyl 4-oxopentan-2-yl phosphite is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
137837-43-5 |
|---|---|
Formule moléculaire |
C7H15O4P |
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
dimethyl 4-oxopentan-2-yl phosphite |
InChI |
InChI=1S/C7H15O4P/c1-6(8)5-7(2)11-12(9-3)10-4/h7H,5H2,1-4H3 |
Clé InChI |
CVLCMLLEVGZLBY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C)OP(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
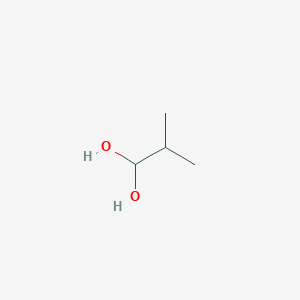
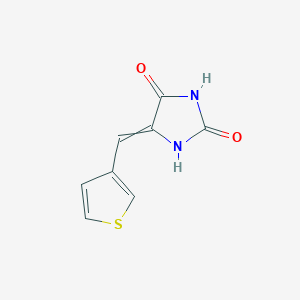

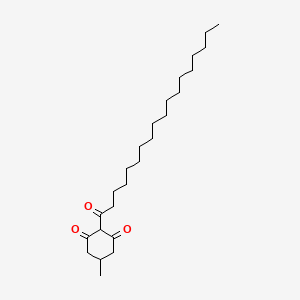
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
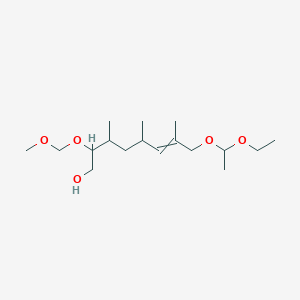
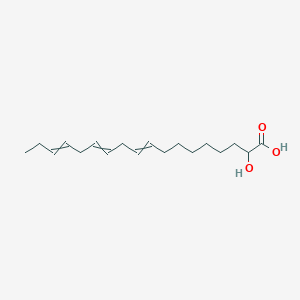
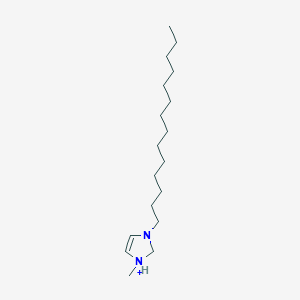
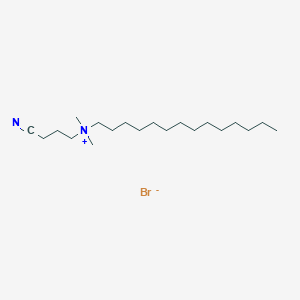
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
